molecular formula C27H27NO2S B12777604 Thiopyrano(2,3-c)pyrrole, octahydro-4,4-diphenyl-6-(phenylacetyl)-, cis-(+-)- CAS No. 146674-54-6

Thiopyrano(2,3-c)pyrrole, octahydro-4,4-diphenyl-6-(phenylacetyl)-, cis-(+-)-

Cat. No.: B12777604
CAS No.: 146674-54-6
M. Wt: 429.6 g/mol
InChI Key: QCMOWQIYGOKPHK-RPBOFIJWSA-N
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Description

Thiopyrano(2,3-c)pyrrole, octahydro-4,4-diphenyl-6-(phenylacetyl)-, cis-(±)- is a complex organic compound with a unique structure that includes a thiopyrano ring fused to a pyrrole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Thiopyrano(2,3-c)pyrrole, octahydro-4,4-diphenyl-6-(phenylacetyl)-, cis-(±)- involves multiple steps, including the formation of the thiopyrano and pyrrole rings, followed by their fusion. The reaction conditions typically require specific catalysts, solvents, and temperature control to ensure the desired product is obtained with high purity and yield .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize costs. This often includes the use of continuous flow reactors and advanced purification techniques to ensure the compound meets the required specifications for its intended applications .

Chemical Reactions Analysis

Types of Reactions

Thiopyrano(2,3-c)pyrrole, octahydro-4,4-diphenyl-6-(phenylacetyl)-, cis-(±)- undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various catalysts (e.g., palladium on carbon). Reaction conditions such as temperature, pressure, and solvent choice are critical to achieving the desired outcomes .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce thiols or thioethers .

Scientific Research Applications

Thiopyrano(2,3-c)pyrrole, octahydro-4,4-diphenyl-6-(phenylacetyl)-, cis-(±)- has several scientific research applications, including:

    Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Explored for its potential therapeutic effects, including drug development and pharmacological studies.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of Thiopyrano(2,3-c)pyrrole, octahydro-4,4-diphenyl-6-(phenylacetyl)-, cis-(±)- involves its interaction with specific molecular targets and pathways. This may include binding to enzymes or receptors, modulating their activity, and influencing various biochemical processes. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Similar compounds to Thiopyrano(2,3-c)pyrrole, octahydro-4,4-diphenyl-6-(phenylacetyl)-, cis-(±)- include other thiopyrano and pyrrole derivatives with varying substituents and structural modifications.

Uniqueness

The uniqueness of this compound lies in its specific structural features, such as the fusion of the thiopyrano and pyrrole rings and the presence of phenylacetyl and diphenyl groups

Properties

CAS No.

146674-54-6

Molecular Formula

C27H27NO2S

Molecular Weight

429.6 g/mol

IUPAC Name

S-[(4aR,7aR)-4,4-diphenyl-2,3,4a,5,7,7a-hexahydropyrano[2,3-c]pyrrol-6-yl] 2-phenylethanethioate

InChI

InChI=1S/C27H27NO2S/c29-26(18-21-10-4-1-5-11-21)31-28-19-24-25(20-28)30-17-16-27(24,22-12-6-2-7-13-22)23-14-8-3-9-15-23/h1-15,24-25H,16-20H2/t24-,25+/m1/s1

InChI Key

QCMOWQIYGOKPHK-RPBOFIJWSA-N

Isomeric SMILES

C1CO[C@H]2CN(C[C@H]2C1(C3=CC=CC=C3)C4=CC=CC=C4)SC(=O)CC5=CC=CC=C5

Canonical SMILES

C1COC2CN(CC2C1(C3=CC=CC=C3)C4=CC=CC=C4)SC(=O)CC5=CC=CC=C5

Origin of Product

United States

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